D-Galacturonic Acid

Enzyme Kinetics Ascorbate Biosynthesis Substrate Specificity

Substituting D-galacturonic acid with D-glucuronic acid or polygalacturonic acid risks invalid enzyme kinetics and HPLC quantification. D-Galacturonic acid is the unequivocal C4 epimer required for the D-galacturonate pathway to L-ascorbic acid and pectin compositional analysis. - Distinct Km for D-galacturonic acid reductase; D-glucuronic acid substitution introduces substrate inhibition artifacts. - Well-characterized optical rotation ([α]D +98°→+50.9° α-form) enables precise mutarotation-based identity confirmation. - ≥95% purity, white to off-white solid, supplied with full QC documentation for reproducible analytical method validation.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 685-73-4
Cat. No. B021497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galacturonic Acid
CAS685-73-4
Synonyms(D)-galacturonic acid
(DL)-galacturonic acid
D-galacturonic acid
DL-galacturonic acid
galacturonic acid
galacturonic acid, (alpha-D)-isomer
galacturonic acid, (D)-isomer
galacturonic acid, calcium, sodium salt, (D)-isomer
galacturonic acid, D-
galacturonic acid, DL-
galacturonic acid, monosodium salt, (D)-isome
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC(=O)C(C(C(C(C(=O)O)O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m0/s1
InChIKeyAEMOLEFTQBMNLQ-YMDCURPLSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Galacturonic Acid Physicochemical Benchmarks


D-Galacturonic acid (D-GalUA, CAS 685-73-4) is a hexuronic acid and the primary monomeric constituent of pectin, obtained through the hydrolysis of its natural polymeric form, polygalacturonic acid [1]. As an oxidized derivative of D-galactose, it features a C6 carboxylic acid group and a C1 aldehyde in its open-chain form, existing in both α- and β-anomeric configurations in solution [2]. Its well-characterized physicochemical properties—including melting points, specific rotation, and solubility profile—make it a critical analytical standard and substrate for biochemical and industrial applications .

Hexuronic acid monomer standard High-purity reference for pectin hydrolysis
Characteristic mutarotation profile Supports chiral and anomeric QC analysis
Free monomer for biochemical assays Reported high aqueous solubility for stock solutions

D-Galacturonic Acid Substitution Risks


The assumption that uronic acids like D-glucuronic acid, polygalacturonic acid, or L-galacturonic acid can serve as direct substitutes for D-galacturonic acid is a significant procurement risk. While all belong to the hexuronic acid class, their distinct stereochemistry and molecular forms confer profoundly different biochemical behaviors. D-Galacturonic acid is the C4 epimer of D-glucuronic acid, a seemingly minor structural change that results in substantial differences in enzyme recognition, substrate inhibition profiles, and pathway integration [1]. Its monomeric state differs fundamentally from its polymeric counterpart, polygalacturonic acid, in terms of solubility and reactivity [2]. Furthermore, the D- and L- enantiomers of galacturonic acid are not equivalent, with L-galacturonic acid being a product of D-galacturonic acid metabolism and exhibiting unique biological roles . The quantitative evidence detailed below demonstrates that substituting D-galacturonic acid with an analog without rigorous experimental validation would invalidate assay results, alter metabolic pathway outcomes, and compromise the integrity of analytical methods.

C4 Epimer: D-Glucuronic Acid
Enzyme-substrate interactions are highly specific; substituting D-glucuronic acid may yield different kinetic parameters and regulation profiles, requiring full re-validation.
Polymer: Polygalacturonic Acid
The monomeric state differs fundamentally from the polymer in solubility and reactivity. Direct replacement may lead to colloidal aggregates instead of a true solution.
Enantiomer: L-Galacturonic Acid
L-galacturonic acid is a product of D-galacturonic acid metabolism and exhibits unique biological roles. Stereochemical behavior may not transfer directly.

D-Galacturonic Acid Head-to-Head Comparisons


Enzyme Kinetics: Galacturonic vs. Glucuronic Acid

D-Galacturonic acid demonstrates a superior binding affinity for D-galacturonic acid reductase from Euglena gracilis compared to its C4 epimer, D-glucuronic acid, indicating a more favorable interaction with the enzyme's active site [1]. In contrast, for a different enzyme, glucuronolactone reductase I from rat kidney, D-galacturonic acid exhibits a lower Km, signifying a higher affinity [2]. These data highlight enzyme-specific, not universal, preference. Furthermore, the C4 epimerization profoundly alters enzyme regulation: while the reaction with D-glucuronic acid showed only minor substrate inhibition, the reaction with D-galacturonic acid exhibited marked substrate inhibition, which is mitigated by its own product, L-galactonate [3].

Enzyme Kinetics vs. GlcUA
Head-to-head
Km = 3.79 mM (vs. E. gracilis reductase)
Km = 4 mM (vs. rat kidney reductase)

D-Glucuronic acid baseline: 4.67 mM and 6 mM, respectively.
Enzyme-binding context is pathway-specific, not universal.
Marked substrate inhibition with D-GalUA, not with D-GlcUA. Data to verify in target system.
Enzyme Kinetics Ascorbate Biosynthesis Substrate Specificity

Optical Rotation and Mutarotation Benchmark

D-Galacturonic acid exhibits distinct and well-defined optical rotation values for its α- and β-anomers, a property that is both characteristic and analytically useful. The α-anomer shows an initial specific rotation of +98.0° which mutarotates to a final value of +50.9° in water. The β-anomer starts at +27° and mutarotates to +55.6° [1]. This mutarotation profile is a key identifier and differentiates it from other uronic acids whose optical properties may differ significantly or be poorly defined. For example, D-glucuronic acid has a reported specific rotation of +36° in water, but its mutarotation behavior is not as widely used as a characterizing feature [2].

Optical Rotation Benchmark
Cross-study comparable
α-anomer: +98.0° → +50.9°
β-anomer: +27° → +55.6°

D-Glucuronic acid final rotation: +36°.
Provides a characteristic mutarotation profile for identity and anomeric purity confirmation.
Context-dependent QC metric. Reported in water at 20°C.
Chiral Purity Analytical Chemistry Quality Control

Solubility: Monomer vs. Polygalacturonic Acid

The monomeric D-galacturonic acid exhibits high aqueous solubility, reported as >120 mg/mL (~580 mM) in water, which is crucial for preparing concentrated stock solutions for biochemical assays [1]. This contrasts sharply with its polymeric form, polygalacturonic acid, which forms a transparent colloid and has significantly different solubility and rheological properties . This difference is fundamental for applications where a free monomer is required versus a structural polysaccharide.

Solubility: Monomer vs. Polymer
Direct comparison
D-Galacturonic acid: >120 mg/mL (~580 mM) true solution.

Polygalacturonic acid: Transparent colloid; forms a colloidal dispersion.
Assay format determines required molecular form to avoid aggregates or inaccurate kinetics.
Formulation-context review is critical for sample preparation protocols.
Solubility Formulation Sample Preparation

pKa Divergence vs. D-Glucuronic Acid

The predicted pKa of D-galacturonic acid is 3.30 ± 0.35 , which is slightly higher than the reported pKa of 3.18 for D-glucuronic acid [1]. While the difference is small, it can influence the compound's ionization state at specific pH values, affecting its behavior in ion-exchange chromatography, its reactivity in aqueous solutions, and its interaction with other charged biomolecules. This subtle but measurable difference underscores that even closely related uronic acids are not chemically equivalent.

pKa Divergence vs. D-GlcUA
Cross-study comparable
D-Galacturonic acid pKa: 3.30 ± 0.35

D-Glucuronic acid pKa: 3.18
Ionization state difference may shift chromatographic retention and reactivity.
Charge-sensitive applications require method-specific pKa review.
Acid-Base Chemistry pKa Ionization State

D-Galacturonic Acid Application Scenarios


Ascorbate Pathway Engineering Standard

Given its distinct enzyme kinetics (Km values for D-galacturonic acid reductase and glucuronolactone reductase I) [1], D-galacturonic acid is the unequivocal substrate choice for researchers studying or engineering the D-galacturonate pathway for L-ascorbic acid (vitamin C) production. Using D-glucuronic acid as a substitute would be inappropriate due to its different Km and unique substrate inhibition profile, which could lead to inaccurate assessments of enzyme activity and pathway bottlenecks [2]. For this application, sourcing high-purity D-galacturonic acid is non-negotiable for achieving reliable and interpretable results [1].

Pectin Hydrolysate Analysis Reference Standard

The well-defined and distinct optical rotation and mutarotation properties of D-galacturonic acid [3] make it the ideal reference standard for analytical methods quantifying pectin composition. In HPLC or enzymatic assays used to determine the degree of pectin hydrolysis in food or biofuel research, a pure D-galacturonic acid standard is essential for accurate calibration and quantification [4]. The use of polygalacturonic acid or other uronic acid monomers would result in significant errors due to their different chromatographic behavior and detector response factors.

Metal Chelation and Complexation Studies

The specific stereochemistry of D-galacturonic acid, with its C4 hydroxyl group in the galacto-configuration, influences its metal-binding properties. Proton electron nuclear double resonance (ENDOR) studies have specifically characterized the VO(IV)-D-galacturonic acid system, providing detailed insights into its coordination chemistry [5]. Researchers investigating metal-uronic acid interactions cannot substitute D-galacturonic acid with D-glucuronic acid, as the different stereochemistry around the metal center would lead to different complex geometries and stability constants, as evidenced by distinct ENDOR spectra [5].

Application
Selection Property
Validation Focus
Ascorbate Pathway Engineering
Enzyme kinetics context review
Verify substrate Km and inhibition profile in engineered system
Pectin Hydrolysate Analysis
Chiroptical and anomeric benchmark
Confirm specific rotation and mutarotation for accurate calibration
Metal Chelation & Complexation
C4 hydroxyl stereochemistry
Assess metal-ligand complex geometry and stability constants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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